N-(5-chloro-2-methoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15ClFN5O2S and its molecular weight is 443.88. The purity is usually 95%.
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Scientific Research Applications
Anticancer Applications
Antiproliferative Activity : A study modified a closely related compound by replacing the acetamide group with an alkylurea moiety, leading to a series of derivatives with significant antiproliferative activities against various human cancer cell lines. These compounds showed potential as potent PI3K inhibitors and anticancer agents with low toxicity (Xiao-meng Wang et al., 2015).
Anticancer and Antimicrobial Activity : Another investigation focused on N-aryl substituted phenyl acetamide analogs, including those similar to the compound , demonstrating efficacy against the HCT 116 cancer cell line. This study also explored the antimicrobial activities of these compounds (G. Kumar et al., 2019).
Enzyme Inhibition
Translocator Protein Imaging : Research involving a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, akin to the target compound, highlighted their use in imaging the translocator protein (18 kDa) with positron emission tomography (PET), showing potential for brain and cancer research (F. Dollé et al., 2008).
PI3K/mTOR Dual Inhibitors : A related compound was identified as a potent and efficacious inhibitor of PI3Kα and mTOR in vitro and in vivo, emphasizing its relevance in cancer treatment strategies (Markian M Stec et al., 2011).
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClFN5O2S/c1-29-16-6-5-13(21)10-15(16)23-18(28)11-30-19-8-7-17-24-25-20(27(17)26-19)12-3-2-4-14(22)9-12/h2-10H,11H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFUCCQOVQUDAAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClFN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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